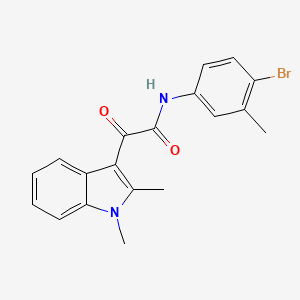

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic amines or other suitable precursors. For example, the synthesis of a selenophenyl acetamide derivative was achieved in two steps from diselanediyldianiline, involving reduction and nucleophilic reaction followed by acetylation with acetic anhydride . Similarly, indole derivatives were synthesized by reacting arylsulfon(amides) with 2,3-dimethylindole, indicating the potential for redox reactions and 1,4-additions in the synthesis of complex molecules . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms and the presence of various noncovalent interactions such as hydrogen bonding, stacking, and halogen bonding . The molecular structure is influenced by the substituents on the aromatic rings and the nature of the interactions between molecules in the crystal lattice.

Chemical Reactions Analysis

The reactivity of similar compounds is studied using density functional theory (DFT) calculations to determine the stability, chemical reactivity, and other parameters such as the HOMO-LUMO energy gap . The presence of electron-rich and electron-poor sites on the molecule can be visualized using molecular electrostatic potential (MEP) surfaces, which also help in identifying reactive centers . The influence of substituents like bromine on the amide moiety can affect the reactivity and stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques like FTIR and FT-Raman spectroscopy, which provide information on the vibrational modes and the influence of substituents on the characteristic frequencies of functional groups like amides . The thermodynamic stability and kinetic properties can be inferred from spectroscopic data and quantum chemical calculations . The presence of halogen atoms and their positions on the aromatic rings can significantly alter the electronic properties and reactivity of the molecules .

Aplicaciones Científicas De Investigación

Interaction with Serotonin Receptors

Studies have shown that compounds with similar structures, including 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide and its halogen-substituted derivatives, exhibit significant antidepressant-like action. These compounds have demonstrated nanomolar affinities to serotonin receptors 5-HT1A and 5-HT7, suggesting their potential interaction with serotonin receptors which could mediate antidepressant action. The presence of bromine in the compound's structure has been highlighted for its role in providing novel chemical space and electrostatic interactions, emphasizing the uniqueness of such halogen-substituted compounds in marine-inspired drug discovery (Ibrahim et al., 2017).

Structural Properties and Molecular Conformations

The structural properties of N-(4-bromo-3-methylphenyl)-2-phenylacetamide, a compound similar to N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, have been studied. It's been noted that halogenated N,2-diarylacetamides exhibit distinct molecular conformations and supramolecular assembly. Such compounds are linked into chains of rings by a combination of N-H...O and C-H...π(arene) hydrogen bonds, with the orientation of N-aryl groups significantly influencing their conformations. This research provides insights into the structural nuances of halogenated acetamides and their potential implications in various scientific applications (Nayak et al., 2014).

Potential Biological Activity

The indole core present in N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a common feature in many biologically active compounds. Research has highlighted the synthesis of new derivatives of 2,3-dimethylindole and their potential biological activities. These activities include functioning as para amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, CYP3A2 substrates, insulysin inhibitors, and membrane integrity agonists. This indicates the broad spectrum of biological activities that compounds containing the indole core, similar to N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, might exhibit (Avdeenko et al., 2020).

Propiedades

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c1-11-10-13(8-9-15(11)20)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPVTFPJAZRLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)